3-Tert-butoxy-N-methoxy-N-methylbenzamide
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Overview
Description
3-Tert-butoxy-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C13H19NO3. It is a benzamide derivative characterized by the presence of tert-butoxy, methoxy, and methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-N-methoxy-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester. This intermediate is then reacted with methoxyamine and methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzamide moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted benzamide derivatives.
Scientific Research Applications
3-Tert-butoxy-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butoxy-N-methoxybenzamide
- 3-Tert-butoxy-N-methylbenzamide
- 3-Methoxy-N-methylbenzamide
Uniqueness
3-Tert-butoxy-N-methoxy-N-methylbenzamide is unique due to the presence of both tert-butoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-7-10(9-11)12(15)14(4)16-5/h6-9H,1-5H3 |
InChI Key |
SUMDWBURAYIWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(=O)N(C)OC |
Origin of Product |
United States |
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